3-Bromo-2-((methyl-d3)thio)pyridine
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Overview
Description
3-Bromo-2-((methyl-d3)thio)pyridine is a chemical compound that belongs to the class of bromopyridines It is characterized by the presence of a bromine atom at the third position and a trideuteriomethylsulfanyl group at the second position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-((methyl-d3)thio)pyridine typically involves the introduction of the bromine atom and the trideuteriomethylsulfanyl group onto the pyridine ring. One common method involves the bromination of 2-(trideuteriomethylsulfanyl)pyridine using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as column chromatography and recrystallization, ensures high purity and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-((methyl-d3)thio)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The trideuteriomethylsulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with boronic acids to form biaryl derivatives.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium amide or thiourea in polar solvents like dimethylformamide (DMF) at elevated temperatures.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetonitrile at room temperature.
Coupling Reactions: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate in solvents like toluene or ethanol.
Major Products Formed
Substitution Reactions: Products include substituted pyridines with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include sulfoxides and sulfones.
Coupling Reactions:
Scientific Research Applications
3-Bromo-2-((methyl-d3)thio)pyridine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of novel drugs, particularly as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.
Mechanism of Action
The mechanism of action of 3-Bromo-2-((methyl-d3)thio)pyridine in various applications depends on the specific reactions it undergoes. For example, in medicinal chemistry, the compound may act as a precursor to bioactive molecules that interact with specific molecular targets, such as enzymes or receptors. The trideuteriomethylsulfanyl group can influence the compound’s reactivity and stability, affecting its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-(trifluoromethyl)pyridine: Similar in structure but with a trifluoromethyl group instead of a trideuteriomethylsulfanyl group.
2-Bromo-3-(methylsulfanyl)pyridine: Similar in structure but with a methylsulfanyl group instead of a trideuteriomethylsulfanyl group.
3-Bromo-2-(hydroxymethyl)pyridine: Similar in structure but with a hydroxymethyl group instead of a trideuteriomethylsulfanyl group.
Uniqueness
3-Bromo-2-((methyl-d3)thio)pyridine is unique due to the presence of the trideuteriomethylsulfanyl group, which can impart different chemical and physical properties compared to its non-deuterated analogs. The deuterium atoms can influence the compound’s stability, reactivity, and interaction with biological targets, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-bromo-2-(trideuteriomethylsulfanyl)pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrNS/c1-9-6-5(7)3-2-4-8-6/h2-4H,1H3/i1D3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZRUCGBRGXJVHQ-FIBGUPNXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=C(C=CC=N1)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BrNS |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.11 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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